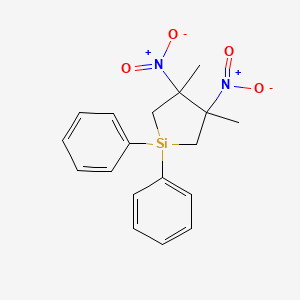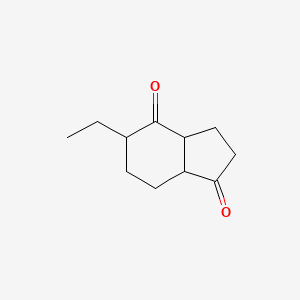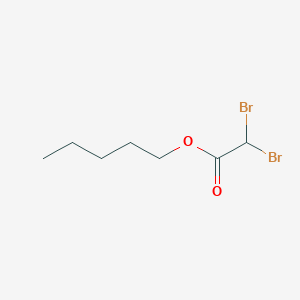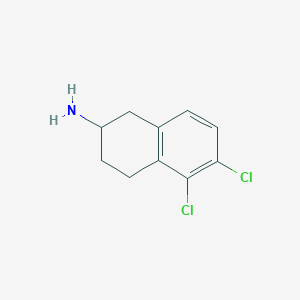![molecular formula C18H15ClN2O B14604133 3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine CAS No. 61075-32-9](/img/structure/B14604133.png)
3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a chloro group and an ether linkage to a naphthalene derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 2-methylprop-1-en-1-yl naphthalene, is synthesized through a Friedel-Crafts alkylation reaction.
Ether Formation: The naphthalene derivative is then reacted with 3-chloro-6-hydroxypyridazine under basic conditions to form the ether linkage.
Chlorination: The final step involves the chlorination of the pyridazine ring to introduce the chloro substituent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-{[1-(2-methylprop-1-yl)naphthalen-2-yl]oxy}pyridazine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridazines.
Applications De Recherche Scientifique
3-Chloro-6-{[1-(2-methylprop-1-yl)naphthalen-2-yl]oxy}pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-6-{[1-(2-methylprop-1-yl)naphthalen-2-yl]oxy}pyridazine involves its interaction with specific molecular targets. The chloro group and the ether linkage play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-methyl-1-propene: A simpler compound with a similar chloro group but lacking the pyridazine and naphthalene moieties.
2-Methyl-2-propenyl chloride: Another related compound with a similar alkyl chloride structure.
Uniqueness
3-Chloro-6-{[1-(2-methylprop-1-yl)naphthalen-2-yl]oxy}pyridazine is unique due to its combination of a pyridazine ring, a naphthalene derivative, and a chloro substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler related compounds.
Propriétés
Numéro CAS |
61075-32-9 |
|---|---|
Formule moléculaire |
C18H15ClN2O |
Poids moléculaire |
310.8 g/mol |
Nom IUPAC |
3-chloro-6-[1-(2-methylprop-1-enyl)naphthalen-2-yl]oxypyridazine |
InChI |
InChI=1S/C18H15ClN2O/c1-12(2)11-15-14-6-4-3-5-13(14)7-8-16(15)22-18-10-9-17(19)20-21-18/h3-11H,1-2H3 |
Clé InChI |
MMXJLNRJMKVEGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=C(C=CC2=CC=CC=C21)OC3=NN=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


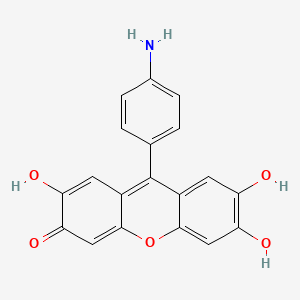


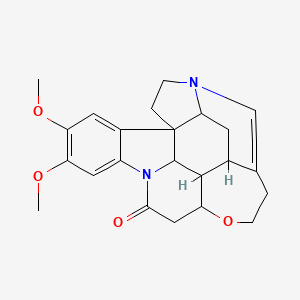

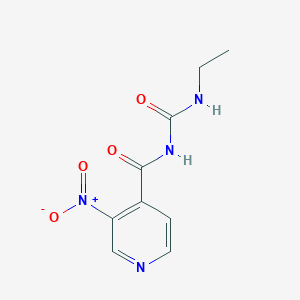
![2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14604077.png)

![1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14604086.png)
![1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604100.png)
